2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid
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Overview
Description
2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the methoxyphenyl group and the carboxylic acid functionality further enhances its reactivity and potential for diverse chemical transformations.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The compound may activate or inhibit biochemical pathways, enzymes, or receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse range of pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The 2-aminothiazole scaffold, to which 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid belongs, is one of the characteristic structures in drug development . This scaffold has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things
Cellular Effects
Compounds with a 2-aminothiazole scaffold have been broadly used to remedy different kinds of diseases with high therapeutic influence .
Molecular Mechanism
The thiazole ring, a key component of this compound, is highly reactive due to an acidic proton at C-2 . This reactivity makes the thiazole ring a significant synthon for the production of a wide range of new chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid typically involves the reaction of 3-methoxyaniline with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative solvents and reagents that are more environmentally friendly and economically viable is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-((3-Hydroxyphenyl)amino)thiazole-4-carboxylic acid.
Reduction: Formation of 2-((3-Methoxyphenyl)amino)thiazole-4-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylic acid: Lacks the methoxyphenyl group, resulting in different reactivity and biological activity.
2-((4-Chlorophenyl)amino)thiazole-4-carboxylic acid:
Uniqueness
2-((3-Methoxyphenyl)amino)thiazole-4-carboxylic acid is unique due to the presence of the methoxyphenyl group, which enhances its reactivity and potential for diverse chemical transformations. This structural feature also contributes to its distinct biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3-methoxyanilino)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHXAIJZHBKLQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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